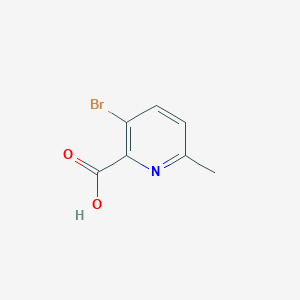









|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:9]([O:11]C)=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.C([Sn](CCCC)(CCCC)C1OC=CN=1)CCC.N#N>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1 |^1:43,45,64,83|
|


|
Name
|
|
|
Quantity
|
185 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=CC1)C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C=1OC=CN1)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was purged with N2
|
|
Type
|
CUSTOM
|
|
Details
|
microwave irradiation
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to rt
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of celite
|
|
Type
|
CUSTOM
|
|
Details
|
purified via silica gel chromatography (0-40% EtOAc in hexanes)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=CC1)C)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 333 mg | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 192.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |